molecular formula C8H5F3N2S B12846780 4-Thiocyanato-3-(trifluoromethyl)aniline

4-Thiocyanato-3-(trifluoromethyl)aniline

Cat. No.: B12846780
M. Wt: 218.20 g/mol
InChI Key: KIILQNMMXZFMNS-UHFFFAOYSA-N
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Description

4-Thiocyanato-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a thiocyanate group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanato-3-(trifluoromethyl)aniline typically involves the introduction of a thiocyanate group to a trifluoromethylaniline precursor. One common method is the thiocyanation of 3-(trifluoromethyl)aniline using thiocyanogen or a similar reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale thiocyanation processes using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Thiocyanato-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Thiocyanato-3-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Thiocyanato-3-(trifluoromethyl)aniline involves the interaction of its functional groups with specific molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5F3N2S

Molecular Weight

218.20 g/mol

IUPAC Name

[4-amino-2-(trifluoromethyl)phenyl] thiocyanate

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(13)1-2-7(6)14-4-12/h1-3H,13H2

InChI Key

KIILQNMMXZFMNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)SC#N

Origin of Product

United States

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